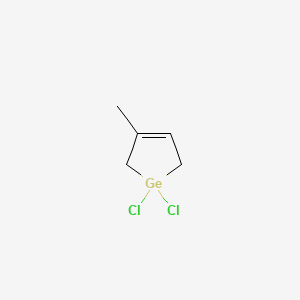
1,1-Dichloro-3-methylgermacyclopenta-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-3-methylgermacyclopenta-3-ene is a chemical compound with the molecular formula C5H8Cl2Ge It is a member of the germacyclopentene family, which are organogermanium compounds characterized by a five-membered ring structure containing germanium
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-3-methylgermacyclopenta-3-ene typically involves the reaction of germanium tetrachloride with an appropriate organic precursor under controlled conditions. One common method involves the use of 3-methyl-1-butyne as the organic precursor. The reaction is carried out in the presence of a catalyst, such as a palladium complex, under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
1,1-Dichloro-3-methylgermacyclopenta-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
1,1-Dichloro-3-methylgermacyclopenta-3-ene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the production of advanced materials, such as semiconductors and specialty polymers.
作用機序
The mechanism of action of 1,1-Dichloro-3-methylgermacyclopenta-3-ene involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophiles, such as proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in various biological effects, including modulation of enzyme activity and gene expression.
類似化合物との比較
Similar Compounds
1,1-Dichlorogermacyclopentane: Similar structure but lacks the methyl group.
1,1-Dichloro-3-ethylgermacyclopenta-3-ene: Similar structure with an ethyl group instead of a methyl group.
1,1-Dichloro-3-phenylgermacyclopenta-3-ene: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
1,1-Dichloro-3-methylgermacyclopenta-3-ene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s steric and electronic properties, leading to differences in its interactions with other molecules compared to similar compounds.
特性
CAS番号 |
5764-77-2 |
|---|---|
分子式 |
C5H8Cl2Ge |
分子量 |
211.65 g/mol |
IUPAC名 |
1,1-dichloro-3-methyl-2,5-dihydrogermole |
InChI |
InChI=1S/C5H8Cl2Ge/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3 |
InChIキー |
ZLQIKAGEULOQIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC[Ge](C1)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]benzothiazol-3-amine](/img/structure/B13807909.png)
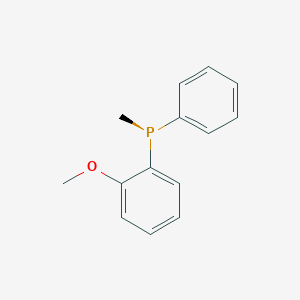
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)
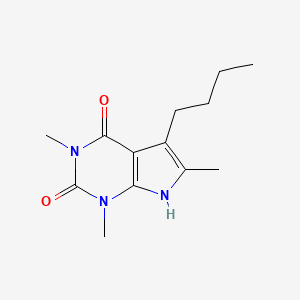
![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)
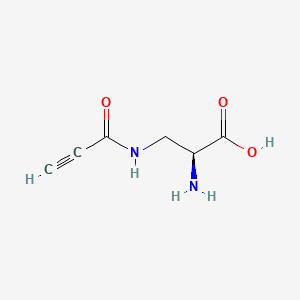
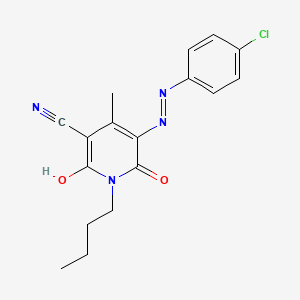

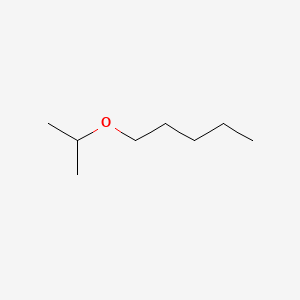
![(6Ar,10ar)-3-(1,1-dimethylheptyl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B13807959.png)
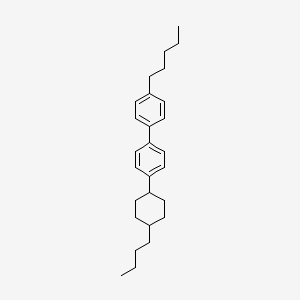
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
